![molecular formula C11H15N3O3S B5752194 N,N-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B5752194.png)
N,N-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Description
Synthesis Analysis
The synthesis of N,N-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide derivatives involves multiple steps, including the use of saccharin as a precursor for the preparation of benzimidazole sulfonamide derivatives. Compounds such as 2-(o-sulfamoylphenyl)benzimidazole have been synthesized, which are further used to coordinate with divalent transition metals to form metal complexes. These processes utilize techniques such as elemental analysis, conductivity measurements, magnetic susceptibility, FT-IR, and NMR spectroscopy for characterization (Ashraf et al., 2016).
Molecular Structure Analysis
The molecular structure of the synthesized compounds, including their metal complexes, has been determined using X-ray diffraction analysis. The sulfonamide acts as a bidentate chelating ligand, showcasing the versatility of the benzimidazole sulfonamide scaffold in forming stable complexes with metals. Such structural analyses reveal tetrahedral geometry around metal centers like Co(II) and Zn(II), which are crucial for understanding the chemical behavior of these compounds (Ashraf et al., 2016).
Chemical Reactions and Properties
N,N-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its derivatives undergo various chemical reactions, including coordination with metal ions. These reactions not only highlight the compound’s ability to interact with metals but also its potential in creating complexes with antimicrobial properties. Such chemical properties are instrumental in designing compounds with specific biological activities (Ashraf et al., 2016).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This indicates the potential for future development of new drugs based on the imidazole structure.
properties
IUPAC Name |
N,N-diethyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-3-14(4-2)18(16,17)8-5-6-9-10(7-8)13-11(15)12-9/h5-7H,3-4H2,1-2H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSAFIHTRLXIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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